N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide is a complex organic compound that features a benzodioxole moiety and a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and benzazepine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining benzodioxole derivatives with benzazepine intermediates under acidic or basic conditions.
Amidation Reactions: Formation of the amide bond through the reaction of carboxylic acid derivatives with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole and benzazepine moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide: Lacks the dimethoxy groups.
N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-quinazolin-3-yl)propanamide: Contains a quinazoline core instead of benzazepine.
Uniqueness
The presence of both benzodioxole and benzazepine moieties, along with the dimethoxy groups, makes N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide unique. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanamide |
InChI |
InChI=1S/C23H24N2O6/c1-28-19-10-16-5-7-25(23(27)12-17(16)11-20(19)29-2)8-6-22(26)24-13-15-3-4-18-21(9-15)31-14-30-18/h3-5,7,9-11H,6,8,12-14H2,1-2H3,(H,24,26) |
InChI Key |
XIYBELKAWWEAQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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